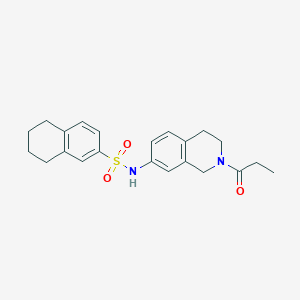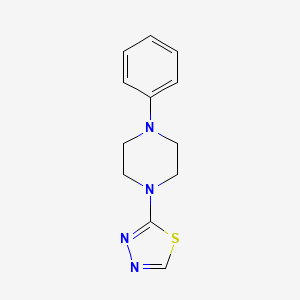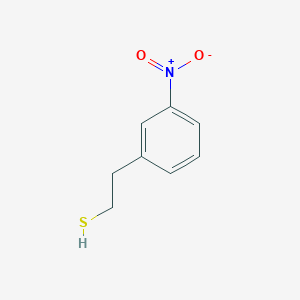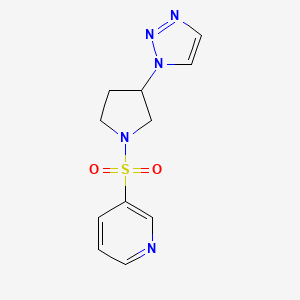![molecular formula C17H19ClN4O B2900508 (2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone CAS No. 2415571-46-7](/img/structure/B2900508.png)
(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone, also known as CP-466722, is a small molecule inhibitor that has shown potential in various scientific research applications.
作用機序
(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone is a small molecule inhibitor that targets the protein kinase CK1δ. CK1δ is involved in various cellular processes, including cell cycle regulation, DNA damage response, and circadian rhythm. This compound binds to CK1δ and inhibits its activity, leading to downstream effects on cellular processes. The exact mechanism of action of this compound is still being studied, but it is thought to involve the regulation of protein stability and localization.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different scientific research applications. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurological disorders, this compound has been shown to improve synaptic plasticity and reduce neuroinflammation. In cardiovascular disease, this compound has been shown to reduce oxidative stress and improve mitochondrial function.
実験室実験の利点と制限
(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone has several advantages for lab experiments, including its high potency, selectivity, and specificity for CK1δ. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it a viable option for in vivo studies. However, this compound does have some limitations, including its potential off-target effects and the need for further optimization to improve its efficacy and safety.
将来の方向性
For (2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone research include the development of more potent and selective inhibitors, investigation of its potential in other scientific research applications, and exploration of its mechanism of action.
合成法
The synthesis of (2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone involves a multi-step process that starts with the reaction of 2-chlorobenzoyl chloride with piperidine to form 2-chlorobenzoylpiperidine. This intermediate is then reacted with 6-methylpyrimidin-4-amine to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for scientific research.
科学的研究の応用
(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to have potential in a variety of scientific research applications, including cancer research, neurological disorders, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer and prostate cancer. In neurological disorders, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. In cardiovascular disease, this compound has been shown to reduce inflammation and improve cardiac function in animal models of heart failure.
特性
IUPAC Name |
(2-chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-12-10-16(20-11-19-12)21-13-6-8-22(9-7-13)17(23)14-4-2-3-5-15(14)18/h2-5,10-11,13H,6-9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJLQRVHZQLACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[[2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate](/img/structure/B2900427.png)
![3-{[(4-chlorophenyl)(methyl)amino]sulfonyl}-N-(3-ethoxybenzyl)thiophene-2-carboxamide](/img/structure/B2900428.png)






![5-methyl-N-phenethylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2900438.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate](/img/structure/B2900446.png)

![N-ethyl-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2900448.png)